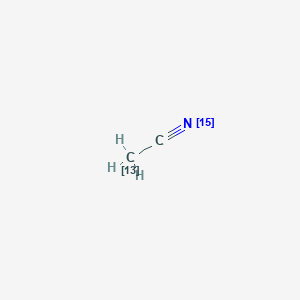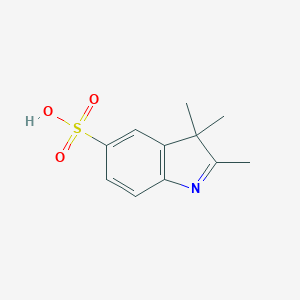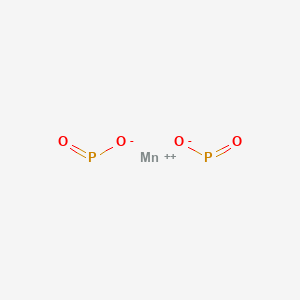
Manganous hypophosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganous hypophosphite, also known as manganese(II) hypophosphite, is a chemical compound with the formula Mn(H₂PO₂)₂. It is a salt of hypophosphorous acid and manganese. This compound is typically found in the form of a monohydrate, appearing as an off-white powder or colorless crystals. This compound is known for its reducing properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganous hypophosphite can be synthesized through the reaction of manganese(II) salts with hypophosphorous acid. One common method involves the reaction of manganese(II) chloride with sodium hypophosphite in an aqueous solution. The reaction proceeds as follows: [ \text{MnCl}_2 + 2 \text{NaH}_2\text{PO}_2 \rightarrow \text{Mn(H}_2\text{PO}_2\text{)}_2 + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the reduction of manganese(II) compounds with hypophosphorous acid or its salts. The process is carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually conducted at elevated temperatures to facilitate the reduction process.
Types of Reactions:
Reduction: this compound acts as a reducing agent in various chemical reactions. It can reduce metal ions to their elemental forms.
Oxidation: Under certain conditions, this compound can undergo oxidation to form manganese(II) phosphate and phosphine gas.
Substitution: It can participate in substitution reactions where the hypophosphite ion is replaced by other anions.
Common Reagents and Conditions:
Reducing Reactions: Common reagents include metal salts such as nickel(II) chloride, which can be reduced to nickel metal.
Oxidizing Reactions: Oxidizing agents such as hydrogen peroxide can oxidize this compound.
Substitution Reactions: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products:
Reduction: Elemental metals such as nickel.
Oxidation: Manganese(II) phosphate and phosphine gas.
Substitution: Various substituted hypophosphite salts.
Aplicaciones Científicas De Investigación
Manganous hypophosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in the synthesis of various compounds and in electroless plating processes.
Biology: It is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.
Industry: It is used in the production of coatings, catalysts, and other industrial materials.
Mecanismo De Acción
The mechanism of action of manganous hypophosphite primarily involves its reducing properties. It donates electrons to other substances, thereby reducing them. This process can involve the transfer of hydrogen atoms or the direct donation of electrons. The molecular targets and pathways involved depend on the specific reaction and the substances being reduced.
Comparación Con Compuestos Similares
Sodium Hypophosphite (NaH₂PO₂): Commonly used in electroless nickel plating.
Calcium Hypophosphite (Ca(H₂PO₂)₂): Used as a reducing agent and in the production of pharmaceuticals.
Magnesium Hypophosphite (Mg(H₂PO₂)₂): Known for its use in flame retardants and as a reducing agent.
Manganous hypophosphite stands out due to its unique combination of reducing properties and the presence of manganese, making it a valuable compound in various scientific and industrial applications.
Propiedades
InChI |
InChI=1S/Mn.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFJVPPJGJSHMF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047521 |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.883 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10043-84-2 |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
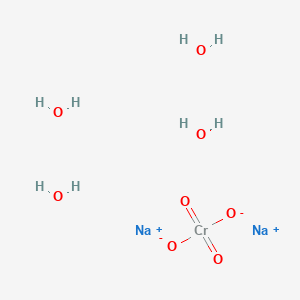



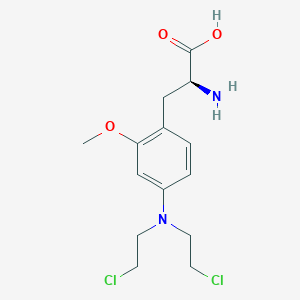
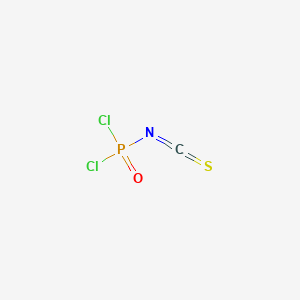

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
